Cas no 88372-67-2 (1H-1-Benzazepine-1-acetic acid, 3-aminodecahydro-2-oxo-, ethyl ester)

88372-67-2 structure
Product name:1H-1-Benzazepine-1-acetic acid, 3-aminodecahydro-2-oxo-, ethyl ester
1H-1-Benzazepine-1-acetic acid, 3-aminodecahydro-2-oxo-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-1-Benzazepine-1-acetic acid, 3-aminodecahydro-2-oxo-, ethyl ester
- ethyl 2-(3-amino-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3H-benzo[b]azepin-1-yl)acetate
- DTXSID60604043
- 88372-67-2
- Ethyl (3-amino-2-oxodecahydro-1H-1-benzazepin-1-yl)acetate
- SCHEMBL7594489
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- Inchi: InChI=1S/C14H24N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h10-12H,2-9,15H2,1H3
- InChI Key: IVMJHMKFYIGGQW-UHFFFAOYSA-N
- SMILES: CCOC(=O)CN1C2CCCCC2CCC(C1=O)N
Computed Properties
- Exact Mass: 268.17869263g/mol
- Monoisotopic Mass: 268.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 72.6Ų
1H-1-Benzazepine-1-acetic acid, 3-aminodecahydro-2-oxo-, ethyl ester Related Literature
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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